Boc-D-Tyr(tBu)-OH

Descripción general

Descripción

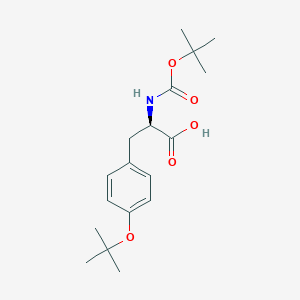

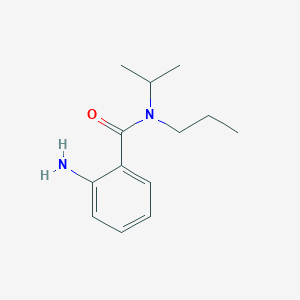

“Boc-D-Tyr(tBu)-OH” is a compound with the molecular formula C18H27NO5 . It is also known as Nα-Boc-O-tert-butyl-D-tyrosine .

Molecular Structure Analysis

The molecular structure of “Boc-D-Tyr(tBu)-OH” is characterized by a molecular weight of 337.4 g/mol . The IUPAC name for this compound is (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid .Physical And Chemical Properties Analysis

“Boc-D-Tyr(tBu)-OH” has a molecular weight of 337.4 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has a rotatable bond count of 8 .Aplicaciones Científicas De Investigación

Cyclization Studies

- Cyclization in Peptide Synthesis : Boc-D-Tyr(tBu)-OH was studied for its role in cyclization of peptides, particularly in the formation of model peptides like tetrapeptides and pentapeptides. Research indicated that specific coupling reagents, such as DPPA and NDPP, positively influenced the yield and purity of these peptides, highlighting the utility of Boc-D-Tyr(tBu)-OH in facilitating effective peptide cyclization without racemization or cyclodimerization (Schmidt & Neubert, 2009).

Peptide Synthesis and Modifications

- Synthesis of Bifunctional Peptides : The synthesis of bifunctional peptides with opioid agonist and substance P antagonist bioactivities utilized Boc-D-Tyr(tBu)-OH. The study focused on overlapping pharmacophores to interact with opioid and NK1 receptors separately, demonstrating the compound's significance in the synthesis of peptides with enhanced analgesic effects and no opioid-induced tolerance (Yamamoto et al., 2008).

- 18F-fluoroethylamidation of Peptides : Boc-D-Tyr(tBu)-OH was used in the 18F-fluoroethylamidation of peptides for producing labeled hormone derivatives. This study showcases its application in the field of radiopharmaceuticals, contributing to the development of new diagnostic and therapeutic agents (Jelinski, Hamacher, & Coenen, 2002).

Peptide-Based Therapeutics

- Radioimmunotherapy Applications : In a study aimed at improving radioimmunotherapy, Boc-D-Tyr(tBu)-OH was used in the synthesis of radioiodinated monoclonal antibodies. The research focused on solving the problem of in vivo dehalogenation of iodine, indicating the potential of this compound in creating more stable and effective therapeutic agents (Sadri et al., 2009).

- Chemo-Enzymatic Synthesis of Endomorphin-1 : The synthesis of Endomorphin-1, an effective analgesic, utilized Boc-D-Tyr(tBu)-OH. The study emphasized the efficiency of combining enzymatic and chemical methods for peptide synthesis, which is crucial for producing therapeutic peptides with minimal side-chain protection and simple purification (Sun et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

Boc-D-Tyr(tBu)-OH is a derivative of the amino acid tyrosine . As such, it is likely to interact with proteins and enzymes that recognize or metabolize tyrosine.

Pharmacokinetics

The pharmacokinetics of Boc-D-Tyr(tBu)-OH, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a derivative of tyrosine, it may be expected to have similar pharmacokinetic properties. The additional chemical groups present in boc-d-tyr(tbu)-oh may alter these properties, affecting its bioavailability and pharmacokinetics .

Result of Action

As a tyrosine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are likely to be context-dependent and may vary depending on the specific targets of Boc-D-Tyr(tBu)-OH.

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQLLMOXFVKKCN-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Tyr(tBu)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one](/img/structure/B1519234.png)

propylamine](/img/structure/B1519240.png)

![2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1519241.png)

![(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1519242.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1519252.png)

![1-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1519253.png)

![O-[(benzyloxy)methyl]hydroxylamine](/img/structure/B1519255.png)